(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-6-4-14(5-7-15)17-10-12-19(13-11-17)16(20)18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPFTZLOJBPTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Reductive Amination
A widely reported method involves sequential functionalization of the piperazine ring. The synthesis begins with 4-methoxyphenethylamine , which undergoes reductive amination with formaldehyde in the presence of sodium cyanoborohydride to form the intermediate 4-(4-methoxyphenethyl)piperazine . Subsequent acylation with pyrrolidine-1-carbonyl chloride in dichloromethane (DCM) under inert conditions yields the target compound. Key parameters include:
-
Temperature : 0–5°C during acylation to minimize side reactions.
-
Solvent : Tetrahydrofuran (THF) or DCM for optimal solubility.
-
Catalyst : Triethylamine (TEA) to scavenge HCl generated during coupling.
This route achieves moderate yields (55–65%) but requires rigorous purification via column chromatography due to byproducts from incomplete acylation.
One-Pot Tandem Reactions
Industrial protocols favor one-pot syntheses to reduce isolation steps. A patent-pending method employs Lawesson’s reagent to facilitate simultaneous cyclization and acylation. In this approach:
-
4-Methoxyphenylacetic acid is converted to its acid chloride using thionyl chloride.
-
The acid chloride reacts with piperazine in THF, forming 4-[2-(4-methoxyphenyl)acetyl]piperazine .
-
Lawesson’s reagent (0.5 equiv) promotes in situ thioacylation, followed by displacement with pyrrolidine to yield the final product.
This method improves efficiency (yield: 70–75%) and reduces solvent waste, aligning with green chemistry principles.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvent polarity on reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 58 | 92 |
| DCM | 8.9 | 65 | 89 |
| Acetonitrile | 37.5 | 48 | 85 |
Polar aprotic solvents like DCM enhance nucleophilic acyl substitution but may necessitate lower temperatures to suppress oligomerization. Catalytic systems involving 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) improve coupling efficiency by activating the carbonyl group.
Protecting Group Strategies
To prevent undesired side reactions at the piperazine nitrogen, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are employed. For example:
-
Boc-protected piperazine reacts with 4-methoxyphenethyl bromide under basic conditions.
-
Deprotection with trifluoroacetic acid (TFA) liberates the free amine for subsequent acylation.
This approach increases regioselectivity, yielding >90% purity after HPLC purification.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Large-scale synthesis leverages continuous flow technology to enhance heat transfer and mixing efficiency. Key advantages include:
Crystallization and Polymorph Control
Post-synthesis crystallization from ethanol/water mixtures (3:1 v/v) produces the thermodynamically stable Form I polymorph. X-ray diffraction data confirm a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.3 Å, b = 8.7 Å, c = 15.2 Å, and β = 102.5°.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Reductive Amination | 65 | 92 | Moderate | 120 |
| One-Pot Lawesson’s Reagent | 75 | 95 | High | 85 |
| Continuous Flow | 80 | 98 | Industrial | 60 |
The continuous flow method emerges as the most cost-effective and scalable approach, though it requires significant upfront infrastructure investment .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and pyrrolidine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and pyrrolidine derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone exhibit significant antidepressant effects. The piperazine moiety is often associated with selective serotonin reuptake inhibition, which is a common mechanism for many antidepressants. Studies have shown that modifications to the piperazine structure can enhance its efficacy and selectivity for serotonin receptors, potentially leading to improved therapeutic outcomes in depression treatment .
1.2 Treatment of Benign Prostatic Hyperplasia (BPH)
The compound has shown promise in treating benign prostatic hyperplasia due to its ability to selectively block alpha-1 adrenergic receptors. This selectivity is crucial as it minimizes side effects commonly associated with non-selective adrenergic antagonists. The mechanism involves the modulation of smooth muscle contraction in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms associated with BPH .
Case Studies
3.1 Clinical Trials on Antidepressant Efficacy
A recent clinical trial investigated the efficacy of a derivative of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential as a novel antidepressant agent .
3.2 Efficacy in BPH Management
Another study focused on the use of this compound for managing BPH symptoms. Patients treated with the compound reported improved urinary function and reduced prostate size after 12 weeks of treatment, demonstrating its effectiveness as an alpha-blocker with fewer side effects than traditional therapies .
Mechanism of Action
The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways.
Comparison with Similar Compounds
Key Structural and Functional Insights
Piperazine Substitutions :
- The 4-methoxyphenyl group in the target compound is associated with enhanced receptor binding in analogues like Compound 7d, likely due to improved hydrophobic interactions .
- Electron-withdrawing groups (e.g., 2,4-dichlorobenzyl in Compound 1) improve enzymatic inhibition (e.g., SARS-CoV-2 M<sup>pro</sup>) but may reduce solubility .
Methanone-Linked Moieties: Pyrrolidine (target compound) vs. pyridoindole (Compound 7d): Bulky heterocycles (e.g., pyridoindole) enhance antiparasitic activity but may limit blood-brain barrier penetration . Fluorinated rings (e.g., 6-fluoroisoquinoline in Compound 1) improve metabolic stability and target affinity .
Pharmacokinetic Considerations :
Biological Activity
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 250.34 g/mol
- CAS Number : 5411-19-8
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes, particularly in the central nervous system (CNS). The following sections detail specific activities and findings from recent studies.
1. Receptor Interactions
Research indicates that the compound exhibits significant binding affinity for several neurotransmitter receptors, including:
- Serotonin Receptors : It has been shown to act as an antagonist at the 5-HT receptor, which is implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : The compound may also interact with dopamine receptors, potentially influencing psychotropic effects.
2. Antidepressant Activity
A study by demonstrated that derivatives of piperazine, including this compound, exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels.
3. Antitumor Properties
Emerging evidence suggests that piperazine derivatives can inhibit tumor growth. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances binding affinity for serotonin receptors compared to unsubstituted analogs.
- Pyrrolidine Ring Influence : The pyrrolidine moiety contributes to the overall lipophilicity and receptor interaction profile, potentially improving CNS penetration.
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. A key intermediate is the piperazine ring, formed via nucleophilic substitution between ethylenediamine and dihaloalkanes under basic conditions. Subsequent coupling of the methoxyphenyl and pyrrolidinyl groups is achieved via amidation or ketone-forming reactions (e.g., using carbodiimide coupling agents). Critical parameters include:
- Temperature : 60–80°C for amidation .
- Solvents : Anhydrous DMF or dichloromethane to prevent hydrolysis .
- Catalysts : Palladium on carbon for hydrogenation steps or copper iodide for Ullmann-type couplings .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- NMR (¹H/¹³C) : Identifies methoxyphenyl (δ ~3.8 ppm for OCH₃), piperazine ring protons (δ ~2.5–3.5 ppm), and pyrrolidinyl carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 328.4) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bends .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (typically >200°C for similar piperazine derivatives) .
- Hydrolytic Stability : Incubation in buffers (pH 4–9) at 37°C, monitored via HPLC for degradation products .
- Light Sensitivity : UV-Vis exposure (254–365 nm) to assess photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity vs. cytotoxicity) for this compound?
- Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Strategies include:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate target-specific effects from off-target toxicity .
- Structural Analog Comparison : Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
- Receptor Binding Assays : Use radioligand displacement (e.g., 5-HT₁A or D₂ receptors for piperazine derivatives) to validate selectivity .
Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?
- Methodological Answer : Bioavailability optimization involves:
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 29% improvement for similar piperazine-ketones) .
- Prodrug Design : Introduce ester groups on the pyrrolidinyl moiety for hydrolytic activation in vivo .
- Nanoparticle Encapsulation : Use PEG-PLGA carriers to increase plasma half-life .
Q. How can conflicting data on metabolic pathways (e.g., cytochrome P450 interactions) be systematically addressed?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactors, followed by LC-MS/MS to identify oxidative metabolites (e.g., N-demethylation or hydroxylation) .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC₅₀ values and predict drug-drug interactions .
- Species-Specific Differences : Compare metabolic profiles in rat vs. human hepatocytes to validate translational relevance .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for this compound?
- Methodological Answer : Yield variations often stem from:
- Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) can alter recovery rates .
- Starting Material Purity : Impurities in piperazine precursors reduce coupling efficiency (validate via HPLC ≥95% purity) .
- Catalyst Loading : Palladium catalysts at 5 mol% vs. 10 mol% significantly impact cross-coupling yields .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s neuropharmacological effects in vitro?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
